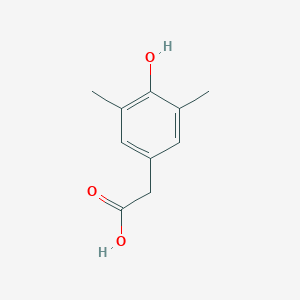

2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid

Vue d'ensemble

Description

2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . It is characterized by the presence of a hydroxy group and two methyl groups attached to a phenyl ring, along with an acetic acid moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Mécanisme D'action

Mode of Action

It’s known that the compound has antioxidant properties . It’s possible that it interacts with its targets to neutralize free radicals, thereby preventing oxidative damage.

Biochemical Pathways

Given its antioxidant properties , it may be involved in pathways related to oxidative stress and cellular defense mechanisms.

Result of Action

Given its antioxidant properties , it may help protect cells from oxidative damage, which could have various downstream effects on cellular function and health.

Analyse Biochimique

Biochemical Properties

2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid plays a significant role in biochemical reactions, particularly in the context of its antioxidant properties. It has been screened for its in vitro antioxidant property by DPPH radical scavenging assay using ascorbic acid as the standard . The compound interacts with various enzymes and proteins, contributing to its biochemical activity. For instance, it may interact with enzymes involved in oxidative stress responses, thereby modulating the activity of these enzymes and influencing cellular redox states.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies can lead to sustained protective effects on cells, although the extent of these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant protection and modulation of cellular processes. At high doses, it may cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways play a crucial role in determining the compound’s bioavailability and overall biochemical activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active or passive transport mechanisms, and it may accumulate in certain tissues depending on its affinity for specific transporters . The distribution of the compound within the body influences its overall efficacy and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, mitochondria, or other organelles, where it exerts its biochemical effects . The localization of the compound within cells can influence its activity and function, as well as its interactions with other biomolecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-3,5-dimethylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . Another method includes the use of Grignard reagents, where 4-hydroxy-3,5-dimethylbenzyl chloride reacts with magnesium to form the corresponding Grignard reagent, which is then treated with carbon dioxide to produce the acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid moiety can be reduced to an alcohol.

Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.

Major Products

Oxidation: 4-Hydroxy-3,5-dimethylbenzoic acid.

Reduction: 2-(4-Hydroxy-3,5-dimethylphenyl)ethanol.

Substitution: 2-(4-Chloro-3,5-dimethylphenyl)acetic acid.

Applications De Recherche Scientifique

2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Hydroxy-3,5-dimethylbenzoic acid

- 2-(3,5-Dimethylphenyl)acetic acid

- 4-Hydroxy-3,5-dimethylphenylacetic acid

Uniqueness

2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties.

Activité Biologique

2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid, commonly referred to as a derivative of salicylic acid, has garnered attention in pharmacological research due to its diverse biological activities. This compound is structurally characterized by a phenolic group and an acetic acid moiety, which contribute to its potential therapeutic effects. This article explores its biological activities, including anti-inflammatory, analgesic, and metabolic regulatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a hydroxyl group (-OH) and a carboxylic acid group (-COOH), which are essential for its biological activities.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophages. This effect is mediated through the suppression of NF-κB signaling pathways, which are critical in inflammation regulation .

Analgesic Effects

The analgesic potential of this compound has been evaluated in various animal models. A study demonstrated that administration of this compound significantly reduced pain responses in models of acute pain induced by formalin and thermal stimuli. The mechanism appears to involve modulation of pain pathways in the central nervous system .

Metabolic Regulation

This compound has also been investigated for its role in metabolic disorders. It has shown promise as a PPARα agonist, which plays a crucial role in lipid metabolism and glucose homeostasis. In diabetic animal models, treatment with this compound improved insulin sensitivity and reduced hyperglycemia .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving rats with induced paw edema, treatment with this compound resulted in a significant decrease in paw swelling compared to the control group. Histological analysis revealed reduced infiltration of inflammatory cells and lower levels of edema .

Case Study 2: Analgesic Activity

A double-blind study assessed the analgesic effects of this compound on patients with osteoarthritis. Results indicated a statistically significant reduction in pain scores compared to placebo, suggesting its potential as an alternative analgesic agent .

Case Study 3: Metabolic Effects

In a clinical trial involving patients with type 2 diabetes, supplementation with this compound led to improved glycemic control and lipid profiles over a period of 12 weeks. The study highlighted its efficacy in reducing fasting blood glucose levels and triglycerides .

Summary of Research Findings

| Activity Type | Mechanism | Key Findings |

|---|---|---|

| Anti-inflammatory | NF-κB pathway inhibition | Reduced cytokine levels; decreased edema |

| Analgesic | Central nervous system modulation | Lowered pain responses in animal models |

| Metabolic regulation | PPARα activation | Improved insulin sensitivity; reduced glucose levels |

Propriétés

IUPAC Name |

2-(4-hydroxy-3,5-dimethylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6-3-8(5-9(11)12)4-7(2)10(6)13/h3-4,13H,5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINPNKCWFHYQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588001 | |

| Record name | (4-Hydroxy-3,5-dimethylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1989-73-7 | |

| Record name | (4-Hydroxy-3,5-dimethylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.